4-bromo-5-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole
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Overview
Description
4-bromo-5-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of bromine, butoxymethyl, and difluoromethyl groups attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyrazole derivative, followed by the introduction of butoxymethyl and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. Additionally, the scalability of the synthesis process is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-bromo-5-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine, butoxymethyl, and difluoromethyl groups can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-(difluoromethyl)-6-methyl-3-pyridinesulfonamide
- 4-bromo-5-fluoro-2-nitrobenzoic acid
- 5-bromo-4-fluoro-2-methylaniline
Uniqueness
Compared to similar compounds, 4-bromo-5-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of the butoxymethyl group, which can impart distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-5-(butoxymethyl)-1-(difluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-2-3-4-15-6-8-7(10)5-13-14(8)9(11)12/h5,9H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOSTPJYPCKDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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